Lycoperoside G

Description

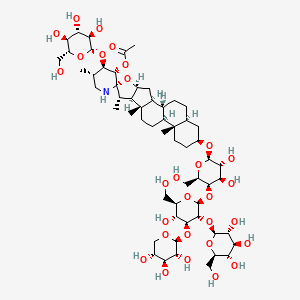

Structure

2D Structure

Properties

Molecular Formula |

C58H95NO29 |

|---|---|

Molecular Weight |

1270.4 g/mol |

IUPAC Name |

[(1R,2S,3'S,4S,4'R,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethyl-4'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-3'-yl] acetate |

InChI |

InChI=1S/C58H95NO29/c1-20-14-59-58(50(78-22(3)64)46(20)84-53-43(74)39(70)36(67)30(15-60)80-53)21(2)34-29(88-58)13-27-25-7-6-23-12-24(8-10-56(23,4)26(25)9-11-57(27,34)5)79-52-45(76)41(72)47(33(18-63)83-52)85-55-49(87-54-44(75)40(71)37(68)31(16-61)81-54)48(38(69)32(17-62)82-55)86-51-42(73)35(66)28(65)19-77-51/h20-21,23-55,59-63,65-76H,6-19H2,1-5H3/t20-,21-,23-,24-,25+,26-,27-,28+,29-,30+,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50-,51-,52+,53-,54-,55-,56-,57-,58-/m0/s1 |

InChI Key |

AFHWRWXCMNWXMK-DKNFULIYSA-N |

Isomeric SMILES |

C[C@H]1CN[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)[C@H]([C@@H]1O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)C |

Canonical SMILES |

CC1CNC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)C(C1OC1C(C(C(C(O1)CO)O)O)O)OC(=O)C |

Synonyms |

lycoperoside G |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Lycoperoside G in Solanum Lycopersicum

Precursor Pathways and Initial Glycosylation Events

The journey to Lycoperoside G begins with precursor steroidal alkaloids, primarily α-tomatine and dehydrotomatine (B3028086), which are abundant in the green tissues and immature fruits of the tomato plant. mdpi.comresearchgate.netresearchgate.net

In cultivated tomatoes, the ripening process triggers the conversion of α-tomatine into various downstream compounds, including the acetylated and glucosylated forms this compound, Lycoperoside F, and Esculeoside A. frontiersin.orgfrontiersin.org This transformation is not a degradation but a biochemical modification that reduces the bitterness of the fruit. frontiersin.orgfrontiersin.org While α-tomatine is the predominant SGA in green tomatoes, its levels sharply decrease as the fruit matures, corresponding with an increase in compounds like this compound. frontiersin.orgbiorxiv.org This conversion pathway is a key element of the fruit's natural ripening biochemistry. biorxiv.org

Parallel to the α-tomatine pathway, dehydrotomatine also serves as a precursor in the biosynthesis of ripened-fruit SGAs. researchgate.netresearchgate.net Dehydrotomatine is an unsaturated steroidal alkaloid that is also present in immature tomatoes. pnas.org Research indicates that during ripening, dehydrotomatine is converted into dehydrolycoperoside H/G or esculeoside A. researchgate.netresearchgate.netresearchgate.net This suggests a parallel metabolic cascade that contributes to the final profile of non-bitter glycoalkaloids in the mature tomato fruit.

Bioconversion from α-Tomatine

Enzymatic Transformations and Putative Intermediates

The conversion of precursor molecules into this compound is orchestrated by a series of specific enzymes that catalyze distinct modification steps. These transformations create a number of transient intermediate compounds.

The modification of the initial glycoalkaloids involves several key enzymatic reactions, primarily hydroxylation and acetylation, which alter the structure and properties of the molecules. mdpi.comnih.govmdpi.com

The initial step in the metabolism of α-tomatine is a hydroxylation at the C-23 position, a reaction catalyzed by the enzyme α-tomatine 23-hydroxylase, also known as Sl23DOX or GAME31. mdpi.comwur.nl This produces the intermediate 23-hydroxytomatine. mdpi.com A subsequent hydroxylation can occur at the C-27 position, catalyzed by the C-27 hydroxylase E8/Sl27DOX (also known as GAME40), which acts on acetylated intermediates. mdpi.comresearchgate.netresearchgate.net

Following hydroxylation, an acetylation step occurs. The enzyme GLYCOALKALOID METABOLISM 36 (GAME36), a BAHD-type acyltransferase, is responsible for the acetylation of hydroxylated SGAs. igrownews.comnih.gov This enzyme catalyzes the acylation of hydroxytomatine to form acetoxytomatine, a critical step that completes the core biosynthetic pathway leading to non-bitter SGAs in ripe tomatoes. igrownews.comnih.govresearchgate.net

Table 1: Key Enzymes in the this compound Biosynthetic Pathway

| Enzyme Name/Abbreviation | Enzyme Class | Function | Reference |

|---|---|---|---|

| GAME31 (Sl23DOX) | 2-oxoglutarate-dependent dioxygenase | Catalyzes C-23 hydroxylation of α-tomatine. | mdpi.comwur.nl |

| GAME36 | BAHD-type acyltransferase | Catalyzes acetylation of hydroxylated SGAs. | igrownews.comnih.gov |

| GAME40 (E8/Sl27DOX) | C-27 hydroxylase | Catalyzes C-27 hydroxylation of acetylated intermediates. | mdpi.comresearchgate.net |

| GAME5 | Glycosyltransferase | Catalyzes terminal 27-O-glucosylation. | nih.govmdpi.comresearchgate.net |

The final step in the formation of this compound and its isomers is glycosylation. nih.gov This involves the addition of a sugar moiety to the modified alkaloid structure. The enzyme GAME5, a glycosyltransferase, has been identified as catalyzing the terminal glycosylation at the C-27 hydroxy group of the intermediate prosapogenin (B1211922) A (acetoxy-hydroxytomatine) to generate esculeoside A. nih.govmdpi.comresearchgate.net this compound is an isomer of esculeoside A, and they are often found together in ripe fruit. frontiersin.orgresearchgate.netbiorxiv.org Their formation results from similar terminal glycosylation reactions, with the differences between Lycoperoside F, G, and esculeoside A being subtle variations in stereochemistry. researchgate.net

Several intermediate compounds have been identified in the metabolic pathway from α-tomatine to this compound. frontiersin.orgnih.gov These intermediates represent the step-wise conversion of the precursor molecules.

Hydroxytomatine (Lycoperoside H): This compound is the product of the initial hydroxylation of α-tomatine and is a known intermediate in the pathway. frontiersin.orgfrontiersin.orgnih.govmdpi.com It accumulates in certain tissues and at specific developmental stages. nih.gov

Neorickiioside B: Following the initial C-23 hydroxylation of α-tomatine to 23-hydroxytomatine, the latter can spontaneously isomerize to form neorickiioside B. mdpi.com

Lycoperosides A, B, and C (Acetoxytomatine): These compounds are considered putative intermediates that are formed after the hydroxylation and acetylation steps. frontiersin.orgfrontiersin.orgnih.govmdpi.com They are often detected at higher levels in certain tomato lines where the downstream pathway may be less active. frontiersin.orgfrontiersin.org The term acetoxytomatine is often used to refer to this group of isomers. frontiersin.org

Prosapogenin A (Acetoxy-hydroxytomatine): This intermediate is formed from the C-27 hydroxylation of Lycoperoside C (an acetoxytomatine). mdpi.com It serves as the direct substrate for the final glycosylation step that yields esculeoside A. mdpi.com

Table 2: Intermediates in the Biosynthesis of this compound

| Intermediate Compound | Precursor(s) | Subsequent Product(s) | Reference |

|---|---|---|---|

| Hydroxytomatine (Lycoperoside H) | α-Tomatine | Lycoperoside C (Acetoxytomatine) | frontiersin.orgmdpi.com |

| Neorickiioside B | 23-hydroxytomatine | Lycoperoside C | mdpi.com |

| Lycoperoside A/B/C (Acetoxytomatine) | Hydroxytomatine | Prosapogenin A (Acetoxy-hydroxytomatine) | frontiersin.orgmdpi.com |

| Prosapogenin A (Acetoxy-hydroxytomatine) | Lycoperoside C | Esculeoside A | mdpi.com |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| α-Tomatine |

| Acetoxy-hydroxytomatine |

| Acetoxytomatine |

| Dehydrothis compound |

| Dehydrolycoperoside H |

| Dehydrotomatine |

| Esculeoside A |

| Hydroxytomatine |

| Lycoperoside A |

| Lycoperoside B |

| Lycoperoside C |

| Lycoperoside F |

| This compound |

| Lycoperoside H |

| Neorickiioside B |

Terminal Glycosylation Reactions Yielding this compound

Genetic Regulation of this compound Biosynthesis

The intricate process of this compound formation is tightly controlled at the genetic level, involving a suite of specialized enzymes and regulatory proteins.

Characterization of Glycoalkaloid Metabolic Enzymes (GAME Genes)

A crucial family of genes involved in SGA biosynthesis is the GLYCOALKALOID METABOLISM (GAME) gene family. oup.com These genes often exist in clusters within the tomato genome and encode enzymes that catalyze various steps in the pathway. oup.com For instance, GAME1, a glycosyltransferase, is responsible for the glycosylation of the tomatidine (B1681339) aglycone to form α-tomatine. frontiersin.orggoogle.com Other key enzymes in the conversion of α-tomatine to downstream products like this compound include GAME31, a 2-oxoglutarate-dependent dioxygenase that hydroxylates α-tomatine, and GAME5, which is involved in the formation of esculeoside A. nih.govmdpi.comnih.gov The coordinated expression of these GAME genes is essential for the metabolic shift observed during fruit ripening. nih.gov

| Gene | Enzyme Type | Function in SGA Pathway | Reference |

| GAME1 | Glycosyltransferase | Catalyzes the glycosylation of tomatidine to form α-tomatine. | frontiersin.orggoogle.com |

| GAME25 | 3-β-hydroxysteroid dehydrogenase/isomerase | Involved in the conversion of dehydrotomatidine to tomatidine. | google.com |

| GAME31 | 2-oxoglutarate-dependent dioxygenase | Catalyzes the hydroxylation of α-tomatine to hydroxytomatine. | nih.govmdpi.comnih.gov |

| GAME5 | Glycosyltransferase | Involved in the later steps of esculeoside A biosynthesis. | nih.govmdpi.com |

| GAME9 (JRE4) | AP2/ERF Transcription Factor | Master regulator of SGA biosynthesis. | oup.comnih.gov |

| GAME17 | Glycosyltransferase | Involved in the glycosylation of steroidal alkaloids. | mdpi.comnih.gov |

Transcriptional Regulation and Hormonal Influence on Pathway Gene Expression

The expression of GAME genes is orchestrated by a network of transcription factors, which are in turn influenced by plant hormones. Key transcription factors include members of the APETALA2/Ethylene Response Factor (AP2/ERF) family, such as GAME9 (also known as JRE4), which acts as a master regulator of SGA biosynthesis. oup.comnih.gov Overexpression of JRE4 leads to increased SGA production, while its loss-of-function mutant shows decreased levels. nih.gov The basic helix-loop-helix (bHLH) transcription factors MYC1 and MYC2 also play a redundant role in controlling the constitutive biosynthesis of SGAs. biorxiv.org

Hormones are significant modulators of this regulatory network. Jasmonates, for example, can stimulate SGA biosynthesis, and this response is mediated through transcription factors like GAME9. biorxiv.orgoup.com Ethylene, a key hormone in fruit ripening, also plays a crucial role. The expression of ripening-regulated transcription factors, such as SlNOR and SlNOR-like1, positively influences the accumulation of SGAs by activating the promoters of genes like GAME25 and GAME40. nih.gov Furthermore, the expression of AUXIN RESPONSE FACTOR 2A (ARF2A), which is responsive to ethylene, auxin, and abscisic acid, affects the accumulation of this compound/F or esculeoside A during ripening. plos.org Light signaling transcription factors, such as ELONGATED HYPOCOTYL 5 (SlHY5) and PHYTOCHROME INTERACTING FACTOR3 (SlPIF3), have also been shown to regulate the abundance of SGAs by binding to the promoters of GAME1, GAME4, and GAME17. frontiersin.org

Quantitative Trait Loci (QTL) Associated with this compound Accumulation

Quantitative Trait Loci (QTL) analysis has been instrumental in identifying genomic regions that control the levels of secondary metabolites, including this compound. Studies using introgression lines (ILs) derived from crosses between cultivated tomato and wild relatives have pinpointed several QTLs associated with SGA content. frontiersin.orgnih.gov For instance, a QTL on chromosome 7 has been linked to the accumulation of α-tomatine and its derivatives, with introgression lines showing reduced levels of Lycoperoside F/G and esculeoside A. frontiersin.org Another study identified QTLs on chromosomes 10 and 11 associated with the accumulation of Lycoperoside F/G/esculeoside A. biorxiv.org These findings highlight the complex genetic architecture underlying the variation in this compound content among different tomato genotypes. Heritability analyses suggest that the levels of non-toxic glycoalkaloids like this compound/F tend to be strongly genetically controlled. nih.gov

| Chromosome | Associated SGA | Study Finding | Reference |

| 7 | α-tomatine, hydroxytomatine, lycoperoside A/B/C, Lycoperoside F/G, esculeoside A | A genomic region on chromosome 7 affects the conversion of early-stage to late-stage glycoalkaloids. | frontiersin.org |

| 10 | Lycoperoside F/G/esculeoside A | Markers on this chromosome were associated with the levels of late-pathway steroidal alkaloids. | biorxiv.org |

| 11 | Lycoperoside F/G/esculeoside A | A marker on this chromosome was associated with the late-pathway steroidal alkaloid. | biorxiv.org |

| 3 | Early pathway intermediates | A QTL on this chromosome controls multiple early steroidal alkaloid pathway intermediates. | biorxiv.orgnih.gov |

Developmental and Environmental Modulators of this compound Metabolism

The accumulation of this compound is not static but is dynamically influenced by the developmental stage of the plant, particularly fruit ripening, as well as by the specific tissue and cultivar.

Ripening-Dependent Alterations in Glycoalkaloid Profile

The most dramatic shift in the glycoalkaloid profile of tomato occurs during fruit ripening. Immature green fruits are characterized by high levels of the bitter and toxic α-tomatine. frontiersin.orgresearchgate.net As the fruit ripens, the concentration of α-tomatine decreases significantly, while the levels of non-bitter and less toxic compounds, including this compound, Lycoperoside F, and esculeoside A, increase. frontiersin.orgbiorxiv.org This metabolic conversion is a hallmark of the ripening process in cultivated tomatoes, making the mature fruit palatable. frontiersin.orgnih.gov In the red ripe stage, this compound/F and esculeoside A are often the predominant SGAs. biorxiv.orgmdpi.com The expression of genes involved in the conversion of α-tomatine to these downstream products is tightly linked to the ripening process. nih.gov

Differential Accumulation Across Various Tomato Tissues and Cultivars

The distribution of this compound and other SGAs varies across different tissues of the tomato plant. While α-tomatine and its derivatives are found in green tissues like leaves, buds, and flowers, this compound/F and esculeoside A are primarily metabolites of the ripening fruit. mdpi.com Even within the fruit, there can be tissue-specific accumulation patterns, with the peel often containing different concentrations of metabolites compared to the flesh. nih.govoup.com

Comparison of this compound Content in Wild Versus Cultivated Tomato Germplasm

Significant differences in the concentration of steroidal glycoalkaloids, including this compound, exist between wild tomato species and modern cultivated varieties. mdpi.com Domestication and breeding have generally led to a reduction in the levels of these compounds, which are often considered anti-nutritional factors. nih.govdailygalaxy.com Wild tomatoes typically contain higher levels of glycoalkaloids, contributing to a more bitter taste. dailygalaxy.com

A study involving 107 genetically diverse tomato accessions reported that the average total content of steroidal alkaloids ranged from 1.9 to 23.3 mg/100 g fresh weight. biorxiv.orgnih.gov The median total SGA values for cultivated processing and cultivated cherry tomatoes were between 1 and 5 mg/100 g fresh weight, whereas wild cherry, land-race, and S. pimpinellifolium accessions had median total SGA values of approximately 23 mg/100 g fresh weight. biorxiv.org This indicates a significant reduction in these compounds in domesticated lines. In some wild accessions, the pathway appears blocked or altered, leading to an accumulation of early-stage bitter alkaloids like α-tomatine instead of the later-stage compounds such as this compound. frontiersin.orgnih.gov

Below is a data table summarizing the median concentrations of total steroidal glycoalkaloids across different classes of tomato germplasm, illustrating the divergence between wild and cultivated types.

Table 1: Median Total Steroidal Glycoalkaloid (SGA) Concentrations in Wild vs. Cultivated Tomato Germplasm

| Germplasm Class | Median Total SGA (mg/100g fresh weight) |

| Cultivated Processing | ~1.0 - 5.0 |

| Cultivated Cherry | ~1.0 - 5.0 |

| Land-race | ~23.0 |

| Wild Cherry | ~23.0 |

| S. pimpinellifolium (Wild) | ~23.0 |

Data sourced from a study analyzing 107 diverse tomato accessions. biorxiv.org

Advanced Analytical Methodologies for Lycoperoside G Characterization and Quantification

Optimized Extraction and Sample Preparation Protocols for Complex Matrices

The initial and critical step in the analysis of Lycoperoside G is its efficient extraction from the plant matrix. Tomatoes and their products are rich in a diverse array of compounds, making selective extraction challenging. A primary goal is to develop a protocol that maximizes the recovery of this compound while minimizing the co-extraction of interfering substances.

A widely adopted approach for the extraction of semi-polar metabolites, including steroidal glycoalkaloids (SGAs) like this compound, from tomato fruit involves the use of methanol (B129727). frontiersin.org One effective method utilizes a 75% methanol/water solution, which enables the successful separation of these compounds using C18-reversed-phase liquid chromatography. nih.gov Another high-throughput method developed for tomato SGAs employs a solvent mixture of methanol and water to extract compounds from homogenized samples. biorxiv.org This particular protocol allows for the simultaneous processing of multiple samples, significantly increasing efficiency. nih.govfrontiersin.org

The general workflow for sample preparation typically involves the following steps:

Homogenization: Tomato tissue is homogenized to ensure a uniform sample and to disrupt cell walls for efficient solvent penetration. This can be achieved using a blender or a specialized grinder. biorxiv.orgfrontiersin.org

Extraction: The homogenized sample is extracted with an optimized solvent system, often a mixture of methanol and water. frontiersin.orgbiorxiv.org Sonication may be employed to enhance the extraction efficiency. frontiersin.org To ensure high recovery levels, the extraction process may be repeated multiple times. sci-hub.se

Centrifugation and Filtration: Following extraction, the mixture is centrifuged to separate solid debris from the liquid extract. The resulting supernatant is then filtered, typically through a 0.22 μm filter, to remove any remaining particulate matter before injection into the analytical system. frontiersin.org

For some analyses, a pre-concentration step may be necessary to achieve detectable levels of all target compounds. sci-hub.se The stability of the extracts is also a key consideration; for instance, 75% methanol/water extracts of tomato have been found to be stable for several months when stored at -20°C. nih.gov

High-Resolution Chromatographic Separation Techniques

Due to the structural complexity and the presence of numerous isomers in tomato extracts, high-resolution chromatographic separation is essential prior to detection.

Ultra-High-Performance Liquid Chromatography (UHPLC) has become the standard for separating complex mixtures of plant metabolites like SGAs. nih.govfrontiersin.org UHPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. thermofisher.com

A significant challenge in the analysis of this compound is its co-occurrence with isomers such as Lycoperoside F and Esculeoside A, all of which share the same molecular mass. researchgate.netoup.com UHPLC is capable of chromatographically separating these isomers, which is a prerequisite for their individual quantification. nih.govresearchgate.net For example, a method using a C18 column with a gradient elution of water and acetonitrile, both containing formic acid, has been successfully used to separate 18 different tSGAs, including the isomeric group of Lycoperoside F, G, or Esculeoside A, in a single 13-minute run. nih.govfrontiersin.org The use of specific column chemistries, such as biphenyl (B1667301) phases, can also offer unique selectivity for aromatic and moderately polar analytes, further enhancing the resolution of structural isomers. thermofisher.com

The following table summarizes a typical UHPLC gradient program used for the separation of tomato SGAs.

| Time (minutes) | Solvent A (%) (Water + 0.1% Formic Acid) | Solvent B (%) (Acetonitrile + 0.1% Formic Acid) |

| 0.25 | 95 | 5 |

| 1.0 | 80 | 20 |

| 2.5 | 75 | 25 |

| 0.5 | 75 | 25 |

| 1.7 | 68 | 32 |

| 1.7 | 15 | 85 |

| 3.0 | 0 | 100 |

| 2.35 | 95 | 5 |

| This table is based on data from Dzakovich et al. (2020). frontiersin.org |

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry (MS) is the most sensitive and selective detection technique for the analysis of this compound and other SGAs. nih.gov When coupled with UHPLC, it provides a powerful platform for the characterization and quantification of these compounds.

Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole mass spectrometer, is the gold standard for targeted quantification of SGAs. nih.govfrontiersin.org In this technique, a specific precursor ion (in this case, the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise.

For this compound and its isomers, which have a precursor ion [M+H]⁺ at m/z 1270.6, specific product ions can be monitored for quantification and confirmation. nih.govbiorxiv.org The fragmentation patterns provide structural information that helps to confirm the identity of the analyte. researchgate.net

Table 1: Example MS/MS Parameters for Lycoperoside F, G, or Esculeoside A

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

|---|---|---|

| 1270.6 | 1048.8 | 1210.9 |

This table is based on data from Dzakovich et al. (2019). biorxiv.org

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, provides highly accurate mass measurements (typically with an error of less than 5 ppm). nih.govresearchgate.net This capability is crucial for the putative identification and annotation of compounds in complex mixtures, especially when authentic standards are not available. nih.govresearchgate.net

For this compound, HRMS can confirm its elemental composition (C₅₈H₉₅NO₂₉) by measuring its monoisotopic mass with high accuracy (calculated as 1269.5990 Da). researchgate.netresearchgate.net This reduces the number of possible chemical formulas and increases the confidence in the compound's identification. HRMS instruments can also perform MS/MS experiments, providing high-resolution fragmentation data that further aids in structural elucidation. nih.govbiorxiv.org

To ensure that an analytical method is fit for its intended purpose, it must be properly validated. pcdn.co Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), and limits of detection (LOD) and quantification (LOQ). europa.eunih.gov

For the analysis of SGAs in tomatoes, validation studies have demonstrated the robustness of UHPLC-MS/MS methods. nih.gov Accuracy is often assessed through recovery experiments, where a known amount of an analyte is spiked into a blank matrix and the percentage recovered is calculated. eurachem.org Precision is determined by analyzing the same sample multiple times, both within the same day (intraday) and on different days (interday), and is typically expressed as the relative standard deviation (RSD). nih.gov

A high-throughput extraction and UHPLC-MS/MS method for tomato SGAs demonstrated good recovery and reproducibility. While specific data for this compound is often grouped with its isomers, recovery rates for related SGAs like α-tomatine and tomatidine (B1681339) have been reported to be 100.8 ± 13.1% and 93.0 ± 6.8%, respectively. nih.govscispace.com

Table 2: Intra- and Interday Variability for the Analysis of Lycoperoside F, G, or Esculeoside A

| Analyte | Intraday RSD (%) | Interday RSD (%) |

|---|---|---|

| Lycoperoside F, G, or Esculeoside A | < 5 | < 5 |

This table is based on data from Dzakovich et al. (2019). biorxiv.org

These validation data confirm that the developed analytical methodologies are reliable for the accurate quantification of this compound in complex tomato matrices. nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Measurement and Annotation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of novel organic compounds, including complex natural products like this compound. oup.comuniv-lemans.fr The structure of this compound, along with other related steroidal glycoalkaloids from tomato, was originally established through detailed spectroscopic analysis, primarily relying on 1D and 2D NMR experiments.

The process involves isolating the pure compound and dissolving it in a deuterated solvent. A combination of NMR experiments is then performed:

1D NMR: ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information. The ¹H spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. oup.com The ¹³C spectrum shows the number of non-equivalent carbons in the molecule. oregonstate.edu

2D NMR: To assemble the complete molecular structure, various 2D NMR techniques are essential. mdpi.com

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling systems, allowing for the connection of adjacent protons within the aglycone and sugar moieties. oup.com

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, assigning specific protons to their corresponding carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is critical for connecting different structural fragments, such as linking the sugar units to each other and to the steroidal aglycone, and for identifying quaternary carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

Through the meticulous analysis of these combined spectra, researchers can piece together the complex architecture of this compound, confirming the identity and connectivity of the tomatidine-based aglycone and the attached tetrasaccharide chain (lycotetraose).

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Note: The following table is a representative example of NMR data for a complex steroidal glycoalkaloid like this compound, based on its known structure and general chemical shift ranges. Specific, experimentally verified chemical shift values for this compound are found in specialized chemical literature.

| Position | Representative ¹³C Shift (ppm) | Representative ¹H Shift (ppm, Multiplicity, J in Hz) |

| Aglycone | ||

| C-3 | ~78.0 | ~3.9 (m) |

| C-5 | ~141.0 | - |

| C-6 | ~121.5 | ~5.4 (d) |

| C-22 | ~100.1 | - |

| C-26 | ~62.5 | ~3.4 (m), ~2.8 (m) |

| C-27 | ~19.5 | ~0.9 (d) |

| Sugar Moiety (Lycotetraose) | ||

| Glc C-1' | ~102.1 | ~4.5 (d, 7.8) |

| Gal C-1'' | ~104.5 | ~4.4 (d, 7.5) |

| Xyl C-1''' | ~106.2 | ~4.6 (d, 7.2) |

| Glc C-1'''' | ~103.8 | ~4.3 (d, 7.9) |

Molecular Biology Techniques for Gene Expression Analysis

Understanding the biosynthesis of this compound requires identifying and characterizing the genes encoding the enzymes involved in its formation. Molecular biology techniques are central to analyzing the expression patterns of these candidate genes.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the abundance of gene transcripts (mRNA) in a particular tissue at a specific time. mdpi.com This method is instrumental in studying the genes involved in the steroidal glycoalkaloid (SGA) biosynthetic pathway. nih.govfrontiersin.org

The process involves:

RNA Extraction: Total RNA is isolated from tomato tissues, such as leaves or fruit at different developmental stages. mdpi.com

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA), which is more stable and serves as the template for the PCR reaction. acs.org

Real-Time PCR: The cDNA is amplified using primers specific to the target gene. A fluorescent dye, such as SYBR Green, intercalates with the double-stranded DNA produced during amplification, and the resulting fluorescence is measured in real-time. acs.org

Quantification: The cycle threshold (Ct) value—the point at which fluorescence rises significantly above the background—is inversely proportional to the initial amount of target mRNA. By comparing the Ct values of a target gene to a stably expressed reference (housekeeping) gene, the relative expression level of the target gene can be accurately determined. researchgate.net

In the context of this compound, researchers use qRT-PCR to correlate the expression levels of candidate genes, particularly those from the Glycoalkaloid Metabolism (GAME) gene family, with the accumulation of specific SGAs during fruit ripening. nih.gov For example, high expression of a specific UDP-glycosyltransferase gene in green fruit that coincides with high levels of this compound would suggest its role in adding one of the sugar moieties to the growing glycoalkaloid.

Table 2: Example of Relative Gene Expression Data from a Hypothetical qRT-PCR Experiment

Note: This table illustrates how qRT-PCR data can show the differential expression of biosynthetic genes in tomato fruit tissues where this compound accumulates (e.g., green fruit) versus tissues where it is less abundant (e.g., red fruit).

| Gene Name | Putative Function | Relative Expression Level (Green Fruit vs. Red Fruit) |

| GAME1 | Galactosyltransferase | 8.5-fold higher |

| GAME4 | Cytochrome P450 | 1.2-fold higher |

| GAME17 | Acetyltransferase | 15.2-fold higher |

| GAME-X | Candidate Glucosyltransferase | 25.0-fold higher |

| Actin | Housekeeping/Reference Gene | 1.0 (Normalized) |

Integrated Metabolomics and Genomic Approaches for Comprehensive Pathway Analysis

To gain a holistic understanding of the this compound biosynthetic pathway and its regulation, researchers increasingly rely on integrated 'omics' approaches. This involves combining metabolomics (the study of all metabolites) with genomics (the study of the genome and its functions). mdpi.comacs.org

Metabolomic Profiling: Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for metabolomic analysis of SGAs. nih.govnih.gov It allows for the separation, detection, and quantification of a wide range of metabolites, including this compound and its precursors (like α-tomatine) and downstream products (like esculeoside A), from a single tissue extract. nih.gov

Genomic Approaches: This often involves the use of specific genetic resources, such as tomato introgression lines (ILs). An IL population contains a set of lines where each line has a small, defined chromosomal segment from a wild tomato species within the genetic background of a cultivated variety. oup.comnih.gov

The integrated workflow proceeds as follows:

Metabolite Quantitative Trait Loci (mQTL) Analysis: The IL population is grown, and the fruit is harvested. LC-MS is used to profile the metabolome of each line. nih.gov If an IL shows a significantly different level of this compound compared to the parent cultivar, the introgressed wild species DNA segment in that line is identified as a quantitative trait locus (QTL) affecting the accumulation of that metabolite. oup.complos.orgnih.gov

Transcriptome Analysis: The genes located within the identified mQTL region are then investigated. RNA sequencing (RNA-Seq) or microarrays can be used to compare the expression of all genes within the QTL between the high-Lycoperoside G IL and the parent. frontiersin.org

Candidate Gene Identification: A gene within the QTL that shows a significant difference in expression and has a plausible function (e.g., a glycosyltransferase) becomes a strong candidate for controlling the this compound content. oup.com For example, studies have identified loci on specific tomato chromosomes that are associated with variations in the levels of this compound/F. oup.com Silencing of a candidate gene within such a locus that leads to an accumulation of a precursor and a reduction in this compound would provide strong evidence of its function.

This powerful combination of metabolomics and genomics allows for the discovery of novel genes and regulatory networks controlling the biosynthesis of complex compounds like this compound, moving beyond single-gene analysis to a systems-level understanding. acs.org

Table 3: Summary of a Representative Integrated 'Omics' Study for this compound

| Analytical Step | Methodology | Key Finding | Implication for this compound |

| Metabolite Profiling | LC-MS | Introgression Line IL7-4 shows a 10-fold increase in this compound and a 15-fold decrease in Esculeoside A compared to the cultivated parent. | A gene controlling the conversion of this compound is likely located on the introgressed segment of chromosome 7. |

| mQTL Mapping | Genetic Mapping | A significant mQTL for this compound and Esculeoside A levels is mapped to a 1.5 Mbp region on chromosome 7. | Narrows down the genomic region containing the causative gene. |

| Transcriptomics | RNA-Seq of IL7-4 vs. Parent | A gene annotated as a UDP-glycosyltransferase (Solyc07g012345) within the mQTL shows 20-fold lower expression in IL7-4. | Solyc07g012345 is a prime candidate for the enzyme that converts this compound to Esculeoside A. |

| Gene Validation | Gene Silencing (VIGS) | Silencing Solyc07g012345 in the parent line results in the accumulation of this compound. | Confirms the function of the identified gene in the SGA pathway. |

Structure Activity Relationship Sar Studies of Lycoperoside G and Its Analogs

Influence of Glycosylation Pattern on Biological Efficacy

Glycosylation, the enzymatic process of attaching sugar moieties (glycans) to a core molecule (aglycone), is a critical determinant of the biological activity of tomato SGAs. nih.gov This process not only alters the physicochemical properties of the compounds, such as solubility and stability, but also modulates their interaction with biological targets. mdpi.com The biosynthesis of mature tomato glycoalkaloids involves multiple glycosylation steps, catalyzed by specific enzymes known as glycosyltransferases (GTs). nih.gov

In tomato, the aglycone tomatidine (B1681339) is glycosylated to form α-tomatine, the predominant and bitter-tasting SGA in green, unripe fruit. frontiersin.orgmdpi.com As the fruit ripens, α-tomatine undergoes further modifications, including hydroxylation, acetylation, and additional glycosylation, to yield a variety of compounds, including Lycoperoside G. frontiersin.org This metabolic cascade effectively reduces the bitterness of the fruit, which is in itself a change in biological effect driven by structural modification. frontiersin.org The addition of sugar units is believed to be a crucial factor in mediating the biological activity of these compounds. nih.gov For instance, glycosylation is thought to reduce the phytotoxicity of the alkaloid aglycones to the plant itself. nih.gov

The pathway from the precursor α-tomatine to the final products involves several intermediates, each with a distinct glycosylation pattern that influences its properties. The GLYCOALKALOID METABOLISM1 (GAME1) gene in tomato, for example, encodes a galactosyltransferase that plays a key role in the initial glycosylation of the tomatidine aglycone to produce α-tomatine. nih.gov Later steps in the pathway involve other enzymes that add to or modify the sugar chain, leading to the complex structures of this compound and its isomers. mdpi.com

| Compound | Aglycone | Sugar Moiety (Glycosylation Pattern) | General Role in Pathway |

|---|---|---|---|

| Tomatidine | Tomatidine | None | Core Aglycone |

| α-Tomatine | Tomatidine | Lycotetraose | Primary SGA in unripe fruit |

| Lycoperoside H | Hydroxytomatine | Lycotetraose | Intermediate |

| This compound | Acetoxy-hydroxytomatine | Lycotetraose | End-product in ripe fruit |

Impact of Stereochemical Differences on Bioactivity (e.g., Lycoperoside F, G, and Esculeoside A Isomers)

Stereochemistry—the spatial arrangement of atoms within a molecule—can have a profound impact on biological activity. This compound, Lycoperoside F, and Esculeoside A are a clear example of this principle. These three compounds are isomers, meaning they share the same molecular formula (C₅₈H₉₅NO₂₉) and monoisotopic mass. researchgate.netnih.gov The differences between them are subtle, arising from variations in stereochemistry at the F-ring of the steroidal backbone. researchgate.netnih.govfrontiersin.org

Due to their structural similarities and identical mass, these isomers are often challenging to distinguish and quantify separately using standard liquid chromatography-mass spectrometry (LC-MS) methods. researchgate.net Consequently, in many metabolomic studies of tomato, their concentrations are reported as a combined value for "Lycoperoside F/G/Esculeoside A". frontiersin.orgnih.govnih.gov These isomers are typically the most abundant SGAs found in fresh, ripe tomatoes. frontiersin.org

| Characteristic | Lycoperoside F | This compound | Esculeoside A |

|---|---|---|---|

| Molecular Formula | C₅₈H₉₅NO₂₉ | ||

| Relationship | Isomers | ||

| Key Structural Difference | Stereochemistry at the F-ring | ||

| Common Analytical Finding | Often co-elute and are quantified together in LC-MS analysis. frontiersin.orgresearchgate.net |

Comparative Analysis of Biological Activities Among Lycoperoside A, C, and H

Lycoperosides A, C, and H are metabolic intermediates in the conversion of α-tomatine to downstream products like this compound. frontiersin.org Studies comparing these specific compounds have revealed distinct biological activities, particularly in the context of skin health.

In one study using reconstructed human epidermal keratinization models, several tomato saponins (B1172615) were evaluated for their effects on genes crucial for skin barrier function. mdpi.com Lycoperoside C was found to significantly upregulate the mRNA expression of all measured genes related to epidermal hydration, including involucrin, ceramide synthase-3 (CerS3), and glucosylceramide synthase (GCS). mdpi.com In contrast, Lycoperoside H significantly enhanced the expression of most of these genes but did not have a significant effect on filaggrin or serine palmitoyltransferase-2 (SPT2) at the tested concentrations. mdpi.com

Notably, when the direct impact on ceramide content in the stratum corneum was assessed, Lycoperoside H was the only saponin (B1150181) among those tested that caused a significant, dose-dependent increase in total ceramides (B1148491). mdpi.comresearchgate.net This suggests a particularly potent role for Lycoperoside H in improving epidermal hydration by stimulating ceramide synthesis. mdpi.comresearchgate.net Further research has indicated that Lycoperoside H may act as a partial agonist of the glucocorticoid receptor, contributing to an anti-inflammatory effect. researchgate.net

Metabolic studies of specific tomato lines support the idea of differing roles for these compounds. In an introgression line of tomato known as IL7d, a genetic variation caused a significant accumulation of α-tomatine, Lycoperoside H, and Lycoperoside A/B/C, while the levels of the end-products Esculeoside A and Lycoperoside F/G were reduced by as much as 45-fold compared to the control. frontiersin.org This inverse accumulation pattern underscores their position as metabolic precursors and suggests that their biological activity profiles may differ significantly from the SGAs found in fully ripe fruit.

| Gene Target | Function | Effect of Lycoperoside C (10 µM) | Effect of Lycoperoside H (10 µM) |

|---|---|---|---|

| Involucrin | Cornified envelope formation | Significantly increased | Significantly increased |

| SPT2 | Ceramide synthesis | Significantly increased | No significant increase |

| CerS3 | Ceramide synthesis | Significantly increased | Significantly increased |

| GCS | Glucosylceramide synthesis | Significantly increased | Significantly increased |

| Filaggrin | Skin barrier integrity | Significantly increased | No significant increase |

Total Synthesis and Chemical Derivatization of Lycoperoside G and Steroidal Glycoalkaloids

Strategies for the Stereoselective Construction of the Glycoalkaloid Core

The aglycone of Lycoperoside G is a derivative of tomatidine (B1681339), a spirosolane-type alkaloid. The synthesis of this intricate framework, containing a unique spiroaminoketal system (rings E and F), requires precise control over stereochemistry. Most synthetic routes commence from readily available steroidal sapogenins, such as diosgenin (B1670711) or hecogenin.

A prominent strategy involves the transformation of the spiroketal system of a sapogenin into the spiroaminoketal of the target alkaloid. A scalable, multi-gram synthesis of tomatidine has been developed starting from diosgenin. nih.govmdpi.com A key transformation in this route is the Lewis acid-mediated opening of the spiroketal F-ring, followed by the introduction of a nitrogen-containing functional group, typically an azide (B81097). nih.govresearchgate.net Subsequent reduction of the azide to an amine initiates a cyclization cascade to form the piperidine (B6355638) F-ring, thus establishing the spiroaminoketal motif. nih.govdntb.gov.uaresearchgate.net

Another critical challenge is setting the correct stereochemistry at various centers, particularly at C22 and C25. Divergent synthetic approaches have been developed that allow access to different stereoisomers. For instance, a synthesis of solanidine (B192412) (an isomer of tomatidine) and its 22-epi-solanidine counterpart from diosgenin acetate (B1210297) highlights the use of a reduction relay tactic to selectively transform an azido (B1232118) lactone intermediate into different azido diols, which then cyclize into the desired products. researchgate.net An intramolecular Schmidt reaction has also been employed as a key step to form the indolizidine core of demissidine (B192416) and solanidine from tigogenin (B51453) and diosgenin, respectively. researchgate.net

A summary of selected synthetic strategies for spirosolane (B1244043) aglycones is presented below.

| Starting Material | Key Reactions | Target Aglycone | Reference |

| Diosgenin | Lewis acid-mediated spiroketal opening; Azide substitution; Reductive amination | Tomatidine | nih.govmdpi.com |

| Diosgenin | Suzuki-Miyaura coupling; Azide reduction/cyclization | Tomatidine | researchgate.net |

| Diosgenin Acetate | Cascade ring-switching; Intramolecular Schmidt reaction; Imine reduction | Solanidine | researchgate.net |

| (-)-Diosgenin | Cascade ring-switching of furostan-26-acid; Cascade azide reduction/reductive amination | (-)-Solanidine, (-)-Tomatidenol | researchgate.net |

These synthetic routes demonstrate the conversion of the oxygen-containing spiroketal of sapogenins into the nitrogen-containing spiroaminoketal of glycoalkaloid aglycones, a crucial transformation for accessing these complex cores.

Methodologies for Complex Oligosaccharide Synthesis and Glycosylation

The biological activity of steroidal glycoalkaloids is profoundly influenced by the attached oligosaccharide chain. For this compound and its precursor α-tomatine, this is a branched tetrasaccharide known as lycotetraose (β-D-glucopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranosyl-(1→4)-D-galactose). Its construction and subsequent attachment to the aglycone are major synthetic hurdles.

Glycosylation of the Aglycone: Attaching the large, branched oligosaccharide to the C-3 hydroxyl group of the steroidal aglycone is arguably the most challenging step in the total synthesis of a steroidal glycoalkaloid. The low reactivity of the steroidal C-3 hydroxyl group and the potential for competing side reactions complicate this transformation. Furthermore, achieving the correct β-glycosidic linkage with high stereoselectivity is essential.

Various glycosylation methods have been explored for coupling sugars to steroidal aglycones. The use of highly reactive glycosyl donors is often necessary. For example, 2-deoxy-2-iodo-glycopyranosyl sulfoxides have been developed as effective donors for the stereoselective β-glycosylation of challenging steroidal aglycones. rsc.org Their enhanced reactivity allows the reaction to be performed at very low temperatures, which provides kinetic control and favors the formation of the desired 1,2-trans glycosidic bond. rsc.org Strategies for synthesizing trisaccharide saponins (B1172615) have utilized trisaccharide trichloroacetimidates as glycosyl donors for direct coupling to the aglycone. iomcworld.com

Chemoenzymatic Approaches to this compound and Its Analogs

Chemoenzymatic synthesis combines the efficiency and selectivity of biocatalysis with the versatility of chemical synthesis. This approach is particularly well-suited for the synthesis of complex molecules like steroidal glycoalkaloids, where enzymes can overcome key challenges such as stereoselective glycosylation. rsc.orgnih.govresearchgate.net

A powerful chemoenzymatic strategy involves the use of glycoside hydrolases in reverse or for transglycosylation. The endoglycosidase tomatinase, produced by the fungus Fusarium oxysporum, specifically cleaves the bond between the lycotetraose and the tomatidine aglycone of α-tomatine. doi.org This enzymatic hydrolysis can be used on a preparative scale to produce both the lycotetraose and tomatidine from the naturally abundant α-tomatine, providing key building blocks for further chemical modification or derivatization. doi.orgrsc.org

Another promising avenue is the use of UDP-glycosyltransferases (UGTs), the enzymes responsible for glycosylation in natural biosynthetic pathways. mdpi.com In the biosynthesis of SGAs, a series of UGTs sequentially add sugar moieties to the aglycone. pnas.orgnih.gov Harnessing these enzymes in a synthetic context could allow for the highly regio- and stereoselective glycosylation of a chemically synthesized aglycone, bypassing the difficult chemical glycosylation step entirely. The characterization of UGTs from various plants has opened the door to their use in producing a wide array of terpenoid glycosides. nih.gov

Furthermore, chemoenzymatic methods have been demonstrated for the modification and degradation of related glycoalkaloids. For instance, a combined partial acid hydrolysis and enzymatic treatment was used to efficiently convert α-chaconine into its aglycone, solanidine, a valuable precursor for other steroids. researchgate.netacs.orgfrontiersin.org This highlights the potential of combining chemical and enzymatic steps to strategically modify these complex molecules.

| Enzyme | Class | Application in SGA Synthesis/Derivatization | Reference |

| Tomatinase | Glycoside Hydrolase | Preparative cleavage of α-tomatine to yield lycotetraose and tomatidine. | doi.orgrsc.org |

| UDP-Glycosyltransferases (UGTs) | Glycosyltransferase | Regio- and stereoselective glycosylation of steroidal aglycones. | mdpi.comnih.govnih.gov |

| β-Glycosidase | Glycoside Hydrolase | Deglycosylation of SGAs (e.g., α-chaconine to solanidine). | researchgate.netfrontiersin.org |

| 2-oxoglutarate-dependent dioxygenase (GAME31) | Dioxygenase | Hydroxylation of the aglycone (e.g., α-tomatine to 23-hydroxytomatine). | mdpi.com |

These chemoenzymatic strategies offer powerful tools to access and diversify the complex structures of this compound and other steroidal glycoalkaloids for further study and application.

Q & A

Q. What analytical techniques are commonly employed to identify and quantify Lycoperoside G in plant extracts?

this compound is typically identified using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemical details. For quantification, UV-Vis spectrophotometry or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are preferred due to their sensitivity in detecting low-abundance glycosides. Researchers should validate these methods using reference standards and replicate measurements to ensure precision .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Common assays include:

- Anti-inflammatory activity : Inhibition of IL-6 or TNF-α secretion in LPS-stimulated macrophages.

- Antioxidant capacity : DPPH radical scavenging or FRAP assays.

- Enzyme inhibition : Testing against hyaluronidase or collagenase to assess dermatological potential. Dose-response curves and IC₅₀ values should be calculated, with positive controls (e.g., ascorbic acid for antioxidants) to contextualize results. Cell viability assays (e.g., MTT) are essential to rule out cytotoxicity .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Solvent selection (e.g., methanol-water mixtures), temperature, and extraction time must be systematically tested. Response Surface Methodology (RSM) can model interactions between variables. Post-extraction, purification steps like column chromatography (silica gel or Sephadex) improve yield. Researchers should report extraction yields (w/w%) and purity metrics (e.g., HPLC peak area%) to enable reproducibility .

Advanced Research Questions

Q. How to design a randomized controlled trial (RCT) to evaluate this compound’s efficacy in improving skin health?

Key considerations:

- Population : Recruit cohorts with defined biomarkers (e.g., low skin elasticity R7 values) and exclude confounding factors (e.g., smokers, concurrent therapies) .

- Intervention : Standardize this compound dosage (e.g., 1 mg/day) using placebo-matched capsules. Double-blinding and allocation concealment are critical .

- Outcomes : Primary endpoints (e.g., R7 elasticity) should be validated with tools like Cutometer®. Secondary endpoints may include transepidermal water loss (TEWL) or AGEs (advanced glycation end-products) .

- Statistical power : Calculate sample size using effect sizes from prior studies (e.g., α=0.05, power=80%). used n=44 subjects for a similar trial .

Q. How to resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from:

- Methodological variability : Differences in assay protocols (e.g., cell lines, incubation times).

- Compound purity : Inconsistent chromatographic validation.

- Dosage regimes : Non-linear dose-response relationships. Mitigation strategies:

- Conduct systematic reviews with meta-analysis to aggregate data.

- Perform sensitivity analyses to identify outlier studies.

- Replicate conflicting experiments under standardized conditions .

Q. What strategies ensure robust data interpretation in preclinical studies of this compound?

- Positive/Negative controls : Include benchmarks like dexamethasone (anti-inflammatory) or N-acetylcysteine (antioxidant).

- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons; report p-values and confidence intervals.

- Reproducibility : Share raw datasets and detailed protocols in supplementary materials. emphasizes transparency in data presentation .

Q. How to ethically source and characterize this compound for clinical research?

- Sourcing : Obtain from certified suppliers (e.g., Oryza Oil & Fat Chemical Co. for standardized extracts) or synthesize in-house with Good Manufacturing Practice (GMP) compliance.

- Characterization : Publish Certificate of Analysis (CoA) data, including HPLC chromatograms, NMR spectra, and LC-MS profiles.

- Safety profiling : Conduct acute/chronic toxicity studies in rodents before human trials .

Methodological Guidance

Q. How to perform a comprehensive literature review on this compound using academic databases?

- Keyword strategy : Use Boolean operators (e.g., "this compound AND (bioactivity OR synthesis)") in Google Scholar, PubMed, and SciFinder.

- Filters : Limit results to peer-reviewed articles (2015–2025) and review papers.

- Citation tracking : Use tools like Connected Papers to map seminal studies. Avoid non-peer-reviewed sources (e.g., ) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Q. How to address gaps in mechanistic understanding of this compound’s effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.